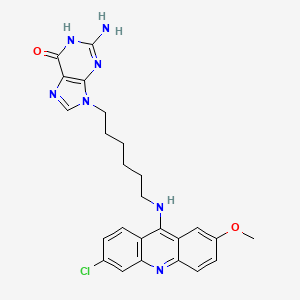
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a purine base linked to an acridine moiety through a hexyl chain. The presence of both purine and acridine structures in a single molecule makes it a subject of interest in various fields of scientific research, including medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- typically involves multiple steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and glycine. These reactions often involve cyclization and condensation steps under controlled conditions.
Introduction of the Amino Group: The amino group at the 2-position of the purine ring can be introduced through nucleophilic substitution reactions using appropriate amines.
Synthesis of the Acridine Moiety: The acridine structure can be synthesized through the cyclization of anthranilic acid derivatives under acidic conditions.
Linking the Purine and Acridine Structures: The final step involves linking the purine base to the acridine moiety through a hexyl chain. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the acridine moiety.
Reduction: Reduction reactions can occur at the chloro group, converting it to a more reactive amine group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the purine and acridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Aminated derivatives.
Substitution Products: Various substituted purine and acridine derivatives.
科学研究应用
Chemistry
Synthesis of Novel Compounds:
Biology
DNA Intercalation: The acridine moiety allows the compound to intercalate into DNA, making it useful in studies of DNA structure and function.
Enzyme Inhibition: The compound can act as an inhibitor of various enzymes, including those involved in nucleotide metabolism.
Medicine
Anticancer Activity: The compound has shown potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Antiviral Activity: It has also been investigated for its antiviral properties, particularly against retroviruses.
Industry
Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in various analytical techniques, including fluorescence microscopy and flow cytometry.
作用机制
The compound exerts its effects primarily through intercalation into DNA, which disrupts the normal structure and function of the DNA molecule. This can inhibit the activity of enzymes such as topoisomerases, which are essential for DNA replication and transcription. The presence of the chloro and methoxy groups enhances the compound’s binding affinity and specificity for certain DNA sequences and enzyme targets.
相似化合物的比较
Similar Compounds
6H-Purin-6-one, 2-amino-9-(6-(amino)hexyl)-1,9-dihydro-: Lacks the acridine moiety, resulting in different biological activities.
6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxyphenyl)amino)hexyl)-1,9-dihydro-: Contains a phenyl group instead of an acridine moiety, leading to different DNA intercalation properties.
Uniqueness
The unique combination of the purine and acridine structures in 6H-Purin-6-one, 2-amino-9-(6-((6-chloro-2-methoxy-9-acridinyl)amino)hexyl)-1,9-dihydro- imparts distinct chemical and biological properties. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents and analytical tools.
属性
CAS 编号 |
103083-42-7 |
|---|---|
分子式 |
C25H26ClN7O2 |
分子量 |
492.0 g/mol |
IUPAC 名称 |
2-amino-9-[6-[(6-chloro-2-methoxyacridin-9-yl)amino]hexyl]-1H-purin-6-one |
InChI |
InChI=1S/C25H26ClN7O2/c1-35-16-7-9-19-18(13-16)21(17-8-6-15(26)12-20(17)30-19)28-10-4-2-3-5-11-33-14-29-22-23(33)31-25(27)32-24(22)34/h6-9,12-14H,2-5,10-11H2,1H3,(H,28,30)(H3,27,31,32,34) |
InChI 键 |
KBRLDXAZOPQOLJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCCCCN4C=NC5=C4N=C(NC5=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
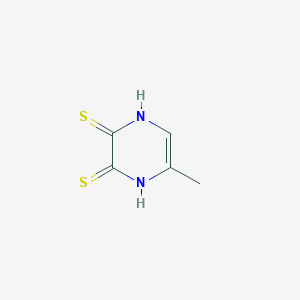
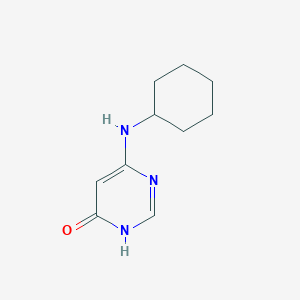
![6-tert-butyl-3-propan-2-yl-5H-[1,2]thiazolo[3,4-d]pyrimidin-4-one](/img/structure/B12919370.png)

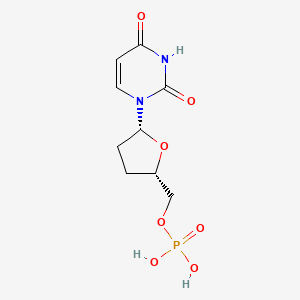
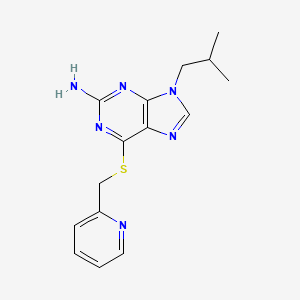
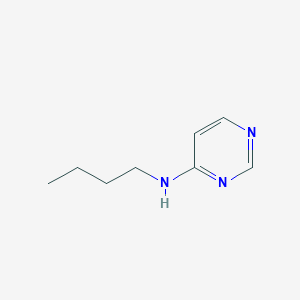
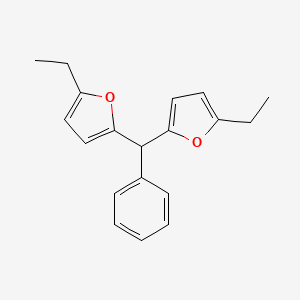
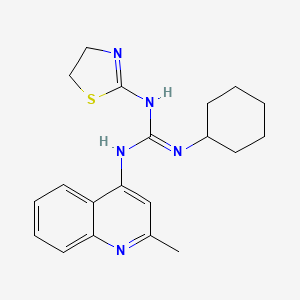
![5-[(3-Bromophenyl)amino]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12919397.png)
![1-(2-Methylphenyl)-3-[(pyrrolidin-3-yl)oxy]isoquinoline](/img/structure/B12919398.png)


